Cas no 91-51-0 (Benzoic acid,2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-, methyl ester)

Benzoic acid,2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-, methyl ester structure
91-51-0 structure
상품 이름:Benzoic acid,2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-, methyl ester
CAS 번호:91-51-0
MF:C22H27NO2
메가와트:337.45528626442
CID:807261
PubChem ID:64807

Benzoic acid,2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-, methyl ester 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid,2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-, methyl ester
    • methyl 2-[[3-(4-tert-butylphenyl)-2-methylpropylidene]amino]benzoate
    • EINECS 202-073-6
    • Lilial-methylanthranilate,Schiff's base
    • Verdantiol
    • 3PWS757043
    • SCHEMBL19924538
    • Benzoic acid, 2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-, methyl ester
    • Benzoic acid,2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]-,methyl ester
    • Anthranilic acid, N-(3-(p-tert-butylphenyl)-2-methylpropylidene)-, methyl ester
    • FT-0627857
    • AKOS040747572
    • Q27257870
    • Butylphenyl methylpropional methyl anthranilate
    • 91-51-0
    • Benzoic acid, 2-((3-(4-(1,1-dimethylethyl)phenyl)-2-methylpropylidene)amino)-, methyl ester
    • NS00012054
    • methyl (E)-2-((3-(4-(tert-butyl)phenyl)-2-methylpropylidene)amino)benzoate
    • SCHEMBL1401502
    • Lilial-methylanthranilate (Schiff Base)
    • UNII-3PWS757043
    • Methyl-N-(p-tert-butyl-alpha-methylhydrocinnamylidene) anthranilate
    • SCHEMBL17629200
    • Lilial-methylanthranilate, Schiff's base
    • 인치: InChI=1S/C22H27NO2/c1-16(14-17-10-12-18(13-11-17)22(2,3)4)15-23-20-9-7-6-8-19(20)21(24)25-5/h6-13,15-16H,14H2,1-5H3
    • InChIKey: RBAUBIIMPLZNGC-UHFFFAOYSA-N
    • 미소: CC(CC1=CC=C(C=C1)C(C)(C)C)C=NC2=CC=CC=C2C(=O)OC

계산된 속성

  • 정밀분자량: 337.20400
  • 동위원소 질량: 337.204
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 25
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 443
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 5.5
  • 토폴로지 분자 극성 표면적: 38.7A^2

실험적 성질

  • 밀도: 0.99±0.1 g/cm3 (20 ºC 760 Torr),
  • 비등점: 473.76°C (rough estimate)
  • 플래시 포인트: 171.9°C
  • 굴절률: 1.5614 (estimate)
  • 용해도: Insuluble (1.2E-4 g/L) (25 ºC),
  • PSA: 38.66000
  • LogP: 5.35180

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-51-0)methyl 2-[[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropylidene]amino]benzoate
LE4675
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의